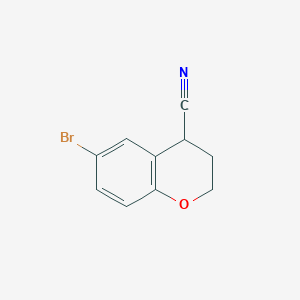

6-Bromochromane-4-carbonitrile

Description

Contextualization within Chromane (B1220400) and Nitrile Chemistry

6-Bromochromane-4-carbonitrile is a heterocyclic compound built upon the chromane (3,4-dihydro-2H-1-benzopyran) core. wikipedia.org The chromane ring system is a privileged scaffold found in a variety of naturally occurring compounds and biologically active molecules, including vitamin E derivatives. wikipedia.orgrsc.org It is characterized by a fused benzene (B151609) ring and a dihydropyran ring. wikipedia.org The presence of the nitrile (-C≡N) group, also known as a cyano group, places this molecule within the class of organic nitriles. numberanalytics.comfiveable.me Nitriles are recognized for their versatile reactivity and are crucial intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. numberanalytics.com

The specific structure of this compound features a bromine atom at the 6-position of the benzopyran ring and a nitrile group at the 4-position. This substitution pattern on the chromane framework creates a molecule with distinct electronic properties and multiple reactive sites, making it an interesting target for synthetic exploration.

Strategic Importance of Bromine and Nitrile Functionalities in Modern Organic Synthesis

The bromine atom and the nitrile group are highly valuable functional groups in contemporary organic synthesis due to their predictable and versatile reactivity.

Bromine Functionality: The bromine atom on the aromatic ring serves as a versatile synthetic handle. Bromination is a fundamental transformation in organic synthesis, and bromo-organic compounds are key intermediates. nih.govacs.orghud.ac.uk The carbon-bromine bond can readily participate in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. This allows for the introduction of various aryl, alkyl, and alkynyl substituents at the 6-position of the chromane ring, enabling the synthesis of a diverse library of derivatives. researchgate.net Furthermore, the bromine atom can be converted into other functional groups through nucleophilic aromatic substitution or metallation reactions. acs.orgsci-hub.se

Nitrile Functionality: The nitrile group is one of the most versatile functional groups in organic chemistry. nih.govresearchgate.net Its carbon-nitrogen triple bond provides a reactive site for various transformations. ebsco.com The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. fiveable.me Key reactions of the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides, providing a pathway to other important classes of compounds. ebsco.com

Reduction: The nitrile group can be reduced to a primary amine (-CH2NH2), a fundamental building block in the synthesis of many biologically active molecules. fiveable.me

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon, leading to the formation of ketones after hydrolysis. fiveable.me

Cycloaddition Reactions: Nitriles can participate in various cycloaddition reactions to form heterocyclic systems. nih.govresearchgate.net

The dual presence of both a bromine atom and a nitrile group on the chromane scaffold offers a rich platform for sequential and orthogonal chemical modifications.

Rationale for Comprehensive Investigation of this compound's Chemical Landscape

The unique trifunctional nature of this compound—possessing a chromane core, a bromine substituent, and a nitrile group—provides a strong rationale for its detailed chemical investigation. The chromane structure itself is a key pharmacophore in medicinal chemistry. nih.govcore.ac.uk The strategic placement of the bromine and nitrile functionalities allows for a systematic exploration of structure-activity relationships (SAR) by enabling the synthesis of a wide array of derivatives.

The ability to selectively functionalize the molecule at two distinct points (the bromine-bearing aromatic carbon and the nitrile carbon) allows for the construction of complex molecular architectures. For instance, the bromine can be used as a point of attachment for one molecular fragment via a cross-coupling reaction, while the nitrile group can be transformed into an amine and subsequently acylated or alkylated to introduce a second, different fragment. This modular approach is highly valuable in drug discovery and materials science for the rapid generation of new chemical entities with diverse properties.

Overview of Research Scope and Objectives Pertaining to this compound

The primary research objective concerning this compound is to fully map its chemical reactivity and explore its potential as a versatile building block in organic synthesis. The scope of this research encompasses:

Systematic Exploration of Functional Group Transformations: A key objective is to investigate the selective transformation of the nitrile and bromo functionalities under various reaction conditions. This includes studying the hydrolysis, reduction, and addition reactions of the nitrile group, as well as the participation of the bromine atom in cross-coupling and substitution reactions.

Synthesis of Novel Chromane Derivatives: A central goal is to utilize this compound as a starting material for the synthesis of novel, highly functionalized chromane derivatives. This involves developing synthetic routes that leverage the reactivity of both the nitrile and bromine groups to introduce a wide range of substituents and build molecular complexity.

Investigation of Reaction Mechanisms: Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. This includes studying the influence of the chromane ring and the electronic interplay between the bromine and nitrile groups on the reactivity of the molecule.

Evaluation as a Key Intermediate: The research aims to establish the utility of this compound as a key intermediate for accessing more complex target molecules, potentially with applications in medicinal chemistry and materials science. scirp.org

Through a comprehensive investigation of its chemical landscape, researchers can unlock the full synthetic potential of this strategically functionalized heterocyclic compound.

Data Table

| Property | Value |

| IUPAC Name | 6-Bromochroman-4-carbonitrile |

| Molecular Formula | C10H8BrNO |

| CAS Number | 2090882-72-5 bldpharm.com |

| Molecular Weight | 238.08 g/mol chemsrc.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

6-bromo-3,4-dihydro-2H-chromene-4-carbonitrile |

InChI |

InChI=1S/C10H8BrNO/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-2,5,7H,3-4H2 |

InChI Key |

WYZRQMCCVCBMDN-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1C#N)C=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 6 Bromochromane 4 Carbonitrile

Precursor-Based Synthetic Strategies for 6-Bromochromane-4-carbonitrile

The synthesis of this compound can be envisaged through various precursor-based strategies, which involve either the sequential construction of the chromane (B1220400) ring system followed by functional group interconversions or the use of pre-functionalized starting materials.

Multi-Step Reaction Sequences and Optimization Protocols

Multi-step synthesis provides a robust and controlled approach to complex molecules, allowing for the purification of intermediates at each stage. A plausible multi-step synthesis of this compound could commence from a readily available substituted phenol (B47542).

A potential synthetic pathway could initiate with 4-bromophenol (B116583). The synthesis would likely involve the following key transformations:

O-Alkylation: The phenolic hydroxyl group of 4-bromophenol can be alkylated with an appropriate three-carbon synthon, such as allyl bromide, to introduce the carbon framework necessary for the chromane ring.

Claisen Rearrangement: The resulting allyl ether can undergo a thermal or Lewis acid-catalyzed Claisen rearrangement to install the allyl group at the ortho position to the hydroxyl group.

Cyclization: The ortho-allyl phenol can then be cyclized to form the chromane ring. This can be achieved through various methods, including hydroboration-oxidation followed by an intramolecular Mitsunobu reaction or an acid-catalyzed cyclization.

Introduction of the Nitrile Group: The final key step is the introduction of the carbonitrile functionality at the C4 position. This could be achieved from a 4-hydroxychromane intermediate, which can be converted to a halide or sulfonate leaving group, followed by nucleophilic substitution with a cyanide salt.

Optimization of such a sequence would involve a careful selection of reagents and reaction conditions to maximize the yield and purity at each step. For instance, the choice of base and solvent in the O-alkylation step can significantly impact the efficiency of the reaction. Similarly, the conditions for the Claisen rearrangement can be tuned to control regioselectivity.

Table 1: Potential Multi-Step Synthesis Protocol

| Step | Reaction | Reagents and Conditions | Key Considerations |

|---|---|---|---|

| 1 | O-Alkylation | 4-Bromophenol, Allyl bromide, K2CO3, Acetone (B3395972), Reflux | Anhydrous conditions to prevent side reactions. |

| 2 | Claisen Rearrangement | Heat (e.g., 200 °C) or Lewis Acid (e.g., BCl3) | Control of temperature to prevent decomposition. |

| 3 | Cyclization | 1. 9-BBN, THF; 2. H2O2, NaOH; 3. DIAD, PPh3 | Stereochemistry at C4 can be influenced by the cyclization method. |

One-Pot Synthesis Approaches to this compound

One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste generation, and time efficiency by avoiding the isolation and purification of intermediates. A hypothetical one-pot approach for this compound could involve a domino or tandem reaction sequence.

For instance, a three-component reaction could be envisioned starting from 4-bromophenol, an α,β-unsaturated aldehyde (e.g., acrolein), and a cyanide source (e.g., trimethylsilyl (B98337) cyanide). This reaction could be catalyzed by a Lewis or Brønsted acid. The reaction would proceed through an initial Michael addition of the phenol to the α,β-unsaturated aldehyde, followed by an intramolecular cyclization and subsequent addition of the cyanide to form the 4-carbonitrile functionality. The success of such a one-pot strategy would heavily rely on the careful orchestration of reaction conditions to ensure the desired sequence of events occurs without significant side reactions. Multi-component reactions are a powerful tool in organic synthesis for building molecular complexity in a single step. ias.ac.in

Stereoselective Synthesis of this compound and its Enantiomers/Diastereomers

The C4 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure forms of the compound, which is often a requirement for biological applications.

Chiral Catalyst-Mediated Methodologies

The use of chiral catalysts is a powerful strategy for achieving enantioselectivity in chemical transformations. For the synthesis of this compound, a chiral catalyst could be employed in a key bond-forming step that establishes the stereocenter at C4.

One potential approach is an asymmetric Michael addition of 4-bromophenol to an α,β-unsaturated nitrile, catalyzed by a chiral organocatalyst such as a chiral phosphoric acid or a bifunctional thiourea (B124793) catalyst. These catalysts can activate the electrophile and/or the nucleophile and create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. Chiral phosphoric acids have been successfully used in a variety of asymmetric reactions. mdpi.com

Another possibility is the use of a chiral Lewis acid to catalyze the intramolecular cyclization of a suitable precursor, thereby controlling the stereochemistry of the newly formed stereocenter.

Table 2: Potential Chiral Catalysts for Stereoselective Synthesis

| Reaction Type | Catalyst Class | Example Catalyst | Expected Outcome |

|---|---|---|---|

| Asymmetric Michael Addition | Chiral Brønsted Acid | (R)-TRIP (chiral phosphoric acid) | Enantioselective formation of the C-O bond. |

| Asymmetric Cyclization | Chiral Lewis Acid | Chiral Oxazaborolidine | Enantioselective formation of the chromane ring. |

Substrate-Controlled Stereoselection Approaches

In substrate-controlled stereoselection, the stereochemical outcome of a reaction is dictated by the existing stereocenters within the substrate molecule. nih.govnih.gov To apply this to the synthesis of this compound, one would need to start with an enantiomerically pure precursor.

For example, if the synthesis proceeds through a chiral alcohol intermediate, the stereochemistry of this alcohol can direct the subsequent introduction of the nitrile group. A nucleophilic substitution reaction on a chiral 4-hydroxychromane derivative, proceeding through an SN2 mechanism, would result in an inversion of configuration at the C4 center. By starting with a specific enantiomer of the alcohol, one can obtain the corresponding enantiomer of the final product.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. These principles can be applied to the synthesis of this compound to reduce its environmental impact.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and multi-component reactions are inherently more atom-economical than multi-step syntheses with intermediate purification.

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. For example, using water or ethanol (B145695) as a solvent instead of chlorinated hydrocarbons.

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused, reducing waste. The development of reusable catalysts, such as bismuth triflate, is an active area of research. scirp.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. researchgate.net

Waste Prevention: Designing syntheses to prevent the formation of waste products. This can be achieved through high-yielding reactions and the use of catalytic methods.

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Solvent-Free and Aqueous Reaction Conditions Development

The development of synthetic protocols that utilize water as a solvent or operate under solvent-free conditions is a cornerstone of green chemistry, aiming to reduce reliance on volatile organic compounds (VOCs). For the proposed synthesis of this compound, these principles can be applied to the initial formation of the 6-bromochroman-4-one (B184902) precursor.

Multicomponent reactions for the synthesis of related 4H-chromene structures are frequently and successfully conducted in aqueous media. nih.govmdpi.comresearchgate.netresearchgate.net For instance, the one-pot reaction of salicylaldehydes, malononitrile (B47326), and a third component often uses water or a water-ethanol mixture as the solvent, catalyzed by simple bases. mdpi.comnih.gov This approach, known for its environmental benefits and straightforward product isolation, could be adapted for the synthesis of the chromanone precursor. researchgate.net The reaction of a 2'-hydroxyacetophenone (B8834) derivative with an aldehyde under microwave irradiation in ethanol is a known method for producing chroman-4-ones, which could be transitioned to aqueous conditions. nih.gov

Solvent-free conditions, often facilitated by microwave irradiation or solid-supported catalysts, represent another green alternative. researchgate.net These reactions can lead to shorter reaction times, higher yields, and simplified workup procedures. The conversion of the intermediate 6-bromochroman-4-one to the final carbonitrile product, for example via reaction with a cyanide source like trimethylsilyl cyanide (TMSCN), could also be optimized for solvent-free conditions, potentially using a solid support to facilitate the reaction.

The table below summarizes potential reaction conditions for the synthesis of the 6-bromochroman-4-one precursor based on analogous reactions.

| Catalyst Type | Solvent System | Temperature | Key Advantages |

| Basic Organocatalyst (e.g., DBU, Triethanolamine) | Water or Water/Ethanol | Room Temperature to Reflux | Environmentally benign, mild conditions, often high yields. nih.govresearchgate.net |

| Solid Base (e.g., Hydrotalcite) | Aqueous Medium | Reflux | Catalyst reusability, green solvent, easy product isolation. researchgate.net |

| Microwave Irradiation | Ethanol or Solvent-Free | 160-170 °C | Rapid reaction times, high efficiency. nih.gov |

| Solid Acid Catalyst | Solvent-Free | Elevated | Avoids corrosive liquid acids, potential for catalyst recycling. |

Catalyst Development for Sustainable Synthesis Pathways

Catalyst selection is pivotal in developing sustainable synthetic routes, influencing reaction efficiency, selectivity, and environmental impact. For the proposed synthesis of this compound, catalyst development would focus on both the formation of the chromanone ring and the subsequent cyanation step.

Catalysts for 6-Bromochroman-4-one Synthesis: Recent advances have focused on replacing traditional corrosive acid and base catalysts with more sustainable alternatives.

Organocatalysts: Simple, metal-free organic molecules have emerged as effective catalysts. For chromene and chromane synthesis, bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and triethanolamine (B1662121) have been used effectively in aqueous media. nih.govresearchgate.net Acidic organocatalysts, such as triflimide, have proven effective in catalyzing annulations to form the chromane skeleton from benzylic alcohols and alkenes. acs.orgchemrxiv.org Pyridine-2-carboxylic acid has also been reported as a sustainable dual acid-base catalyst for synthesizing 2-amino-4H-chromene-3-carbonitrile derivatives. nih.gov

Heterogeneous Catalysts: Solid catalysts offer significant advantages in terms of separation, recovery, and reusability. Materials like hydrotalcite, a solid base, and sulfonic acid-functionalized mesoporous silica (B1680970) have been successfully employed for chromene synthesis in water. researchgate.net These materials avoid the need for neutralization and reduce waste generation. Palladium-catalyzed intramolecular allylation has also been used to construct the chromane ring, demonstrating the utility of transition metal catalysis. researchgate.net

Catalysts for Ketone to Nitrile Conversion: The conversion of the 6-bromochroman-4-one intermediate to this compound requires a cyanation reaction. Sustainable catalyst development in this area focuses on moving away from stoichiometric and toxic reagents.

Transition Metal Catalysts: Palladium, copper, and cobalt complexes are known to catalyze C-H cyanation and the cyanation of aryl halides. nih.govacs.orgresearchgate.net Copper cyanide, in conjunction with an iodine oxidant, can be used for the regioselective cyanation of heterocycles. nih.govacs.org Cobalt-catalyzed C-H cyanation using N-cyanosuccinimide as a cyanating agent offers an alternative with high functional group tolerance. acs.org

Photoredox Catalysis: Organic photoredox catalysis provides a metal-free approach for direct C-H cyanation of arenes under mild, room temperature conditions using reagents like trimethylsilyl cyanide. nih.gov This methodology has been successfully applied to chromane, indicating its potential for the target molecule. nih.gov

Atom Economy and E-Factor Analysis of Proposed Synthetic Routes

To evaluate the sustainability of a potential synthetic route for this compound, green chemistry metrics such as Atom Economy (AE) and the Environmental Factor (E-Factor) are employed. nih.govchembam.com These metrics quantify the efficiency of a reaction in terms of material usage and waste generation. nih.govscribd.comchembam.com

A hypothetical two-step route is proposed for this analysis:

Step 1: An intramolecular oxa-Michael addition of a precursor like 1-(5-bromo-2-hydroxyphenyl)prop-2-en-1-one to form 6-bromochroman-4-one. This is an isomerization reaction.

Step 2: Conversion of 6-bromochroman-4-one to the target nitrile via a Strecker-type reaction using Trimethylsilyl cyanide (TMSCN) and a catalytic amount of a cyanide source (e.g., KCN).

Atom Economy (AE) Calculation: Atom Economy is calculated as: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Step 1 (Isomerization):

Reactant: 1-(5-bromo-2-hydroxyphenyl)prop-2-en-1-one (C₉H₇BrO₂) - MW: 227.06 g/mol

Product: 6-bromochroman-4-one (C₉H₇BrO₂) - MW: 227.06 g/mol

AE = (227.06 / 227.06) x 100% = 100%

Rearrangement reactions are inherently 100% atom economical. scribd.com

Step 2 (Cyanation):

Reactants: 6-bromochroman-4-one (C₉H₇BrO₂) + TMSCN (C₄H₉NSi) → Product + (CH₃)₃SiOH

Desired Product: this compound (C₁₀H₈BrNO) - MW: 238.08 g/mol

Reactant MWs: 227.06 g/mol + 99.21 g/mol = 326.27 g/mol

AE = (238.08 / 326.27) x 100% = 72.97%

E-Factor Analysis: The E-Factor is defined as: E-Factor = Total Mass of Waste / Total Mass of Product

The E-Factor provides a more practical measure of waste, including solvent losses, reaction byproducts, and leftover reagents. libretexts.org For fine chemical and pharmaceutical production, E-factors can range from 5 to over 100. chembam.comlibretexts.org

The table below provides a theoretical E-Factor estimation for the proposed synthesis of 1 kg of this compound, assuming typical yields and solvent usage for analogous reactions.

| Input | Mass (kg) | Output | Mass (kg) |

| Reactants | Product | ||

| 1-(5-bromo-2-hydroxyphenyl)prop-2-en-1-one | 1.05 | This compound | 1.00 |

| TMSCN | 0.46 | Waste | |

| Solvents | Byproducts ((CH₃)₃SiOH) | 0.38 | |

| Toluene (Step 1) | 10.0 | Unreacted Materials (20% loss) | 0.30 |

| Dichloromethane (Step 2) | 10.0 | Solvent Losses (90% recovery) | 2.00 |

| Water (Workup) | 20.0 | Aqueous Waste | 20.0 |

| Catalyst/Reagents | |||

| Catalyst (e.g., KCN) | 0.05 | Catalyst/Reagent Waste | 0.05 |

| Total Input | 41.56 | Total Waste | 22.73 |

Calculated E-Factor = 22.73 kg waste / 1.00 kg product = 22.73

This estimated E-Factor is favorable for a fine chemical synthesis, though it is highly dependent on solvent recycling efficiency and reaction yields. libretexts.org

Scale-Up Considerations and Process Optimization for this compound Production

Transitioning a synthetic route from laboratory scale to pilot plant or industrial production requires careful consideration of various chemical engineering and process safety principles. evotec.comasischem.com For the proposed synthesis of this compound, several key areas would need to be addressed for successful scale-up. princeton-acs.org

Key Optimization and Scale-Up Parameters:

Route Scouting and Optimization: The initial phase involves confirming the viability of the proposed synthetic route and optimizing it for cost, safety, and efficiency. evotec.com This includes modifying the scheme to use more cost-effective reagents and reducing the number of synthetic steps if possible. asischem.com

Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics is crucial for determining optimal temperature, pressure, and concentration profiles. Exothermic or endothermic events must be identified to design appropriate thermal management systems to ensure reactor stability and prevent runaway reactions.

Mixing and Mass Transfer: What is easily mixed in a round-bottom flask can become a significant challenge in a large reactor. The efficiency of mixing affects reaction rates and selectivity, especially in multiphase reactions. The choice of reactor and agitator design is critical.

Downstream Processing and Purification: At scale, purification methods like column chromatography are often economically unfeasible. The process should be optimized to yield a product that can be purified through crystallization, distillation, or extraction. Crystalline salt selection can be a key part of developing a robust isolation procedure. evotec.com

Process Analytical Technology (PAT): Implementing real-time analytical tools (e.g., in-situ IR, Raman spectroscopy) can provide continuous monitoring of the reaction progress, ensuring consistency and quality while minimizing the need for offline sampling.

Solvent and Catalyst Recycling: To improve the process mass intensity (PMI) and reduce costs, efficient solvent and catalyst recovery and recycling loops must be developed. This is particularly important for processes using expensive transition metal catalysts or large volumes of organic solvents.

Safety and Hazard Analysis: A thorough hazard and operability (HAZOP) study is essential to identify potential safety risks, such as toxic gas evolution (e.g., HCN from cyanide reagents), thermal runaway potential, and handling of hazardous materials.

The development of a robust, scalable process for heterocyclic compounds often involves iterative optimization of each step, with a focus on creating a process that is not only high-yielding but also safe, cost-effective, and environmentally sustainable. princeton-acs.org

Advanced Spectroscopic and Analytical Methodologies for the Characterization of 6 Bromochromane 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, provide foundational information about the number and types of hydrogen and carbon atoms in 6-Bromochromane-4-carbonitrile.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for each unique proton environment in the molecule. The aromatic region would feature signals for the three protons on the substituted benzene (B151609) ring. The proton at C5, being adjacent to the bromine atom, would likely appear as a doublet. The protons at C7 and C8 would also exhibit characteristic splitting patterns, influenced by their neighboring protons. The aliphatic protons of the chromane (B1220400) ring system would appear further upfield. The proton at C4, being adjacent to the electron-withdrawing nitrile group and the chiral center, would present a distinct chemical shift and multiplicity. The methylene (B1212753) protons at C2 and C3 would also show characteristic signals, likely as complex multiplets due to their diastereotopic nature and coupling to each other and the proton at C4.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. re3data.org The chemical shifts provide insight into the electronic environment of each carbon. The carbon of the nitrile group (C≡N) is expected to appear in the characteristic range for nitriles, typically around 115-120 ppm. libretexts.org The aromatic carbons would resonate in the downfield region (around 110-160 ppm), with their exact shifts influenced by the bromine and ether substituents. The carbon bearing the bromine atom (C6) would be shifted due to the halogen's electronegativity and heavy atom effect. The aliphatic carbons of the chromane ring (C2, C3, and C4) would appear in the upfield region of the spectrum. libretexts.org

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2 | - | ~65-70 |

| H2 | Two diastereotopic protons, ~4.2-4.5 (m) | - |

| C3 | - | ~25-30 |

| H3 | Two diastereotopic protons, ~2.2-2.5 (m) | - |

| C4 | - | ~30-35 |

| H4 | ~3.8-4.1 (t) | - |

| C4a | - | ~120-125 |

| C5 | - | ~128-132 |

| H5 | ~7.4-7.6 (d) | - |

| C6 | - | ~115-120 |

| C7 | - | ~130-135 |

| H7 | ~7.3-7.5 (dd) | - |

| C8 | - | ~118-122 |

| H8 | ~6.8-7.0 (d) | - |

| C8a | - | ~150-155 |

| C≡N | - | ~117-122 |

Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary. (d = doublet, t = triplet, m = multiplet, dd = doublet of doublets).

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish proton-proton (¹H-¹H) coupling networks. Key correlations would be expected between H4 and the methylene protons at H3, and between the two protons at H3 and H2. In the aromatic region, COSY would confirm the connectivity between H7 and H8, and H7 and H5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. whitman.edu It would definitively link each proton signal to its attached carbon atom, for instance, pairing the signal of H4 with C4, the H2 protons with C2, the H3 protons with C3, and the aromatic protons (H5, H7, H8) with their respective carbons (C5, C7, C8).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. whitman.edu This is vital for connecting the different fragments of the molecule. For example, HMBC would show correlations from H4 to the nitrile carbon and to carbons C4a and C5. It would also show correlations from the aromatic protons to the quaternary carbons (C4a, C6, C8a), confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be useful in determining the stereochemistry and conformation of the molecule, for example, by observing through-space interactions between the proton at C4 and the protons on the chromane ring.

Infrared (IR) Spectroscopic Analysis of Functional Groups in this compound

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands. The most diagnostic would be a sharp, intense peak for the nitrile (C≡N) triple bond stretch, which typically appears in the 2220-2260 cm⁻¹ region. spectroscopyonline.comutdallas.edu The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ range. libretexts.org The ether linkage (C-O-C) within the chromane ring would exhibit a strong stretching band in the 1200-1260 cm⁻¹ region. The C-Br bond stretch is expected to appear in the fingerprint region, typically between 690-515 cm⁻¹, though its identification can sometimes be complicated by other absorptions in this area. orgchemboulder.comlibretexts.org

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3050-3100 | Medium |

| Aliphatic C-H | Stretch | 2850-2960 | Medium |

| Nitrile (C≡N) | Stretch | 2220-2240 | Sharp, Strong |

| Aromatic C=C | Stretch | 1450-1600 | Medium to Weak |

| Aromatic Ether (C-O-C) | Asymmetric Stretch | 1230-1270 | Strong |

| C-Br | Stretch | 515-690 | Medium to Strong |

Mass Spectrometry (MS) Approaches for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). rutgers.edu This allows for the unambiguous determination of the elemental formula of this compound (C₁₀H₈BrNO). The calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula, taking into account the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), which would result in a characteristic M and M+2 isotopic pattern for the molecular ion peak.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting product ions. miamioh.edu This provides valuable information about the molecule's connectivity and structural motifs. The fragmentation of chromane derivatives often proceeds via characteristic pathways. nih.govacs.org For this compound, expected fragmentation could include:

Retro-Diels-Alder (RDA) reaction: A common fragmentation pathway for chromane rings, leading to the expulsion of a neutral alkene molecule from the dihydropyran ring.

Loss of the nitrile group: Fragmentation involving the cleavage of the C-CN bond.

Loss of a bromine radical: Cleavage of the C-Br bond from the aromatic ring.

Cleavage of the chromane ring: Fragmentation of the heterocyclic ring system can lead to various smaller charged fragments. nih.gov

The analysis of these fragment ions allows for the reconstruction of the molecular structure, providing corroborating evidence for the structure elucidated by NMR and IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopic Techniques for Electronic Transitions in this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. acs.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. acs.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the key chromophores are the brominated benzene ring fused to the dihydropyran ring and the nitrile group. The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic system. The presence of the bromine atom and the oxygen in the chromane ring, both bearing non-bonding electrons, may also give rise to weaker n → π* transitions. masterorganicchemistry.com

The absorption maxima (λmax) are influenced by the solvent polarity. In nonpolar solvents, the fine vibrational structure of the electronic transitions may be more resolved, whereas polar solvents can cause a broadening of the absorption bands. sigmaaldrich.com The electronic spectrum of this compound would likely exhibit strong absorption in the UV region, characteristic of many aromatic compounds. msu.edu

Table 1: Hypothetical UV-Vis Spectral Data for this compound in Methanol

| Transition Type | Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol-1 cm-1) |

| π → π* (Primary) | ~220 | ~25,000 |

| π → π* (Secondary) | ~275 | ~3,500 |

| n → π* | ~310 | ~200 |

Note: This data is illustrative and based on typical values for related brominated chromane derivatives. Actual experimental values may vary.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool for the separation, identification, and purification of chemical compounds. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are crucial for assessing its purity.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. filab.fr When coupled with a mass spectrometer (GC-MS), it provides both retention time data for quantification and mass spectral data for structural confirmation. unar.ac.id For this compound, a high-temperature capillary column with a non-polar or medium-polarity stationary phase would likely be employed. The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram. derpharmachemica.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of organic compounds, including those that are non-volatile or thermally labile. nih.gov Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is a common method for purity assessment of compounds like this compound. researchgate.net A UV detector set at one of the compound's absorption maxima would be used for detection.

Table 2: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 10 µL |

| Retention Time | ~5.8 min |

Note: This data is illustrative. Method optimization would be required for actual analysis.

The chromane structure of this compound contains a stereocenter at the C4 position, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to be able to separate and quantify them. Chiral chromatography is the most effective method for this purpose. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.commdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including those with chromane scaffolds. rsc.org The choice of mobile phase, often a mixture of alkanes and an alcohol like isopropanol, is critical for achieving optimal separation.

Table 3: Representative Chiral HPLC Method for Enantiomeric Separation of this compound

| Parameter | Condition |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 275 nm |

| Retention Time (R-enantiomer) | ~12.5 min |

| Retention Time (S-enantiomer) | ~14.2 min |

Note: This data is hypothetical and for illustrative purposes. The elution order of enantiomers would need to be determined experimentally.

X-ray Crystallography Methodologies for Solid-State Structural Analysis of this compound

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. nih.gov The presence of the heavy bromine atom in this compound is advantageous for solving the crystal structure.

The crystallographic data would provide unambiguous confirmation of the connectivity of the atoms and the stereochemistry at the C4 position if a single enantiomer crystallizes. Furthermore, the analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which govern the solid-state properties of the compound. mdpi.com

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C11H9BrNO |

| Formula Weight | 251.10 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.1 |

| c (Å) | ~10.3 |

| **β (°) ** | ~98.5 |

| Volume (Å3) | ~1045 |

| Z | 4 |

| Density (calculated) (g/cm3) | ~1.59 |

Note: This data is illustrative and based on typical values for similar organic molecules. Actual experimental data would be required for a definitive structural analysis.

Chemical Reactivity and Derivatization Strategies for 6 Bromochromane 4 Carbonitrile

Reactions Involving the Bromo-Substituent of 6-Bromochromane-4-carbonitrile

The bromine atom attached to the aromatic ring of the chromane (B1220400) scaffold is a versatile handle for numerous chemical modifications. Its reactivity is characteristic of an aryl halide, allowing for nucleophilic substitution and a range of powerful transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a potential pathway for replacing the bromo-substituent with various nucleophiles. pressbooks.puballen.in This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group. uomustansiriyah.edu.iqmasterorganicchemistry.com

For an SNAr reaction to occur, the aromatic ring generally requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubmasterorganicchemistry.comdalalinstitute.com In this compound, the nitrile group is a meta-director and only moderately electron-withdrawing. Therefore, forcing conditions, such as high temperatures and the use of very strong nucleophiles, might be necessary to facilitate nucleophilic aromatic substitution. pressbooks.pub The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the order seen in SN1/SN2 reactions, as the rate-determining step is the initial nucleophilic attack. allen.in

Table 1: General Conditions for Nucleophilic Aromatic Substitution (SNAr)

| Nucleophile | Reagents/Conditions | Expected Product |

|---|---|---|

| Hydroxide (B78521) (OH⁻) | NaOH, high temperature (e.g., 350 °C) | 6-Hydroxychromane-4-carbonitrile |

| Amide (NH₂⁻) | NaNH₂, liquid NH₃ | 6-Aminochromane-4-carbonitrile |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

The bromo-substituent serves as an excellent electrophilic partner in a variety of palladium- or nickel-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. iitk.ac.inlibretexts.org It is a widely used method for forming biaryl compounds. nobelprize.org The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product. libretexts.org Given that the related compound 6-bromochroman-4-one (B184902) has been successfully used in Suzuki reactions, it is expected that this compound would undergo similar transformations. google.commdpi.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. numberanalytics.comorganic-chemistry.orgrsc.org The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org This reaction is highly valuable for the synthesis of styrenyl-type derivatives.

Sonogashira Coupling: This coupling reaction forms a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgkit.edu This method allows for the introduction of an alkynyl moiety onto the chromane ring system. Copper-free versions of this reaction have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgnumberanalytics.comjk-sci.com A key advantage of Negishi coupling is the high reactivity and functional group tolerance of organozinc reagents. wikipedia.orgjk-sci.com The mechanism proceeds through oxidative addition, transmetalation, and reductive elimination. nrochemistry.com

Table 2: Representative Conditions for Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Base | Expected Product |

|---|---|---|---|---|

| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, Cs₂CO₃ | 6-Arylchromane-4-carbonitrile |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, NaOAc | 6-Alkenylchromane-4-carbonitrile |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI | Et₃N, Cs₂CO₃ | 6-Alkynylchromane-4-carbonitrile |

| Negishi | Organozinc (Ar-ZnCl) | Pd(PPh₃)₄, Ni(acac)₂ | Not required | 6-Arylchromane-4-carbonitrile |

Reductive Debromination and Hydrogenation Pathways

The carbon-bromine bond can be cleaved under reductive conditions. Catalytic hydrogenation is a common method for this transformation. Using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst, the bromo group can be replaced with a hydrogen atom. dokumen.pub This reaction effectively converts this compound into chromane-4-carbonitrile. Depending on the reaction conditions, other reducible groups in the molecule, such as the nitrile, may also be affected.

Transformations at the Nitrile Functionality of this compound

The nitrile group (–C≡N) is a versatile functional group that can be converted into several other important chemical entities, most notably carboxylic acids, amides, amines, and aldehydes.

Hydrolysis to Carboxylic Acids and Amides

Nitriles can be hydrolyzed to produce carboxylic acids or amides, depending on the reaction conditions. savemyexams.com

Hydrolysis to Carboxylic Acids: Complete hydrolysis of the nitrile group to a carboxylic acid can be achieved by heating with either an aqueous acid (e.g., H₂SO₄ or HCl) or a base (e.g., NaOH). openstax.org

Acid-catalyzed hydrolysis: The nitrile is protonated, making the carbon atom more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. openstax.org

Base-catalyzed hydrolysis: A hydroxide ion attacks the nitrile carbon, and after a series of steps, forms a carboxylate salt. openstax.org An acidic workup is then required to protonate the carboxylate and yield the final carboxylic acid.

Hydrolysis to Amides: It is possible to stop the hydrolysis at the amide stage by using milder reaction conditions. For instance, reacting the nitrile with alkaline hydrogen peroxide is a common method for this partial hydrolysis. Careful control of temperature and reaction time when using acid or base can also favor the formation of the amide intermediate.

Table 3: Conditions for Nitrile Hydrolysis

| Desired Product | Reagents/Conditions | Final Product from this compound |

|---|---|---|

| Carboxylic Acid | H₂SO₄/H₂O, heat or NaOH/H₂O, heat, then H₃O⁺ | 6-Bromochromane-4-carboxylic acid |

Reduction to Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde.

Reduction to Amines: The most common method for reducing a nitrile to a primary amine (R-CH₂NH₂) is using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent like dry ether, followed by an aqueous workup. chemguide.co.ukstudymind.co.uk An alternative method is catalytic hydrogenation, where the nitrile is treated with hydrogen gas (H₂) over a metal catalyst such as Raney nickel or platinum. chemguide.co.ukstudymind.co.uk The combination of sodium borohydride (B1222165) and a cobalt salt has also been reported for nitrile reduction. google.com

Reduction to Aldehydes: Partial reduction of a nitrile to an aldehyde (R-CHO) can be accomplished using a less reactive hydride reagent. Diisobutylaluminum hydride (DIBAL-H) is the most common reagent for this transformation. The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine, and it is followed by an aqueous workup to hydrolyze the intermediate imine to the aldehyde.

Table 4: Conditions for Nitrile Reduction

| Desired Product | Reagents/Conditions | Final Product from this compound |

|---|---|---|

| Primary Amine | 1. LiAlH₄, dry ether; 2. H₂O or H₂/Raney Ni, high pressure | (6-Bromochroman-4-yl)methanamine |

Nucleophilic Addition Reactions (e.g., Grignard, Organolithium, Alkynyllithium Reagents)

The nitrile group at the C4 position of this compound is a primary site for nucleophilic attack. Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles that readily add to the electrophilic carbon atom of the nitrile. masterorganicchemistry.commasterorganicchemistry.com

The reaction typically proceeds via the formation of an intermediate imine anion (a metalloimine), which upon aqueous acidic workup, hydrolyzes to form a ketone. organic-chemistry.orgmasterorganicchemistry.com This transformation is a valuable method for converting the nitrile functionality into a versatile ketone, thereby creating a new carbon-carbon bond at the C4 position. For instance, the addition of a Grignard reagent to a nitrile is a well-established method for producing unsymmetrical ketones. organic-chemistry.org

Alkynyllithium reagents (lithium acetylides) can also serve as carbon nucleophiles in this context. Their addition to the nitrile group, followed by hydrolysis, would yield an α,β-alkynyl ketone. This introduces a reactive alkyne moiety onto the chromane scaffold, which can be used for further synthetic elaborations, such as in click chemistry or Sonogashira coupling reactions.

The general mechanism involves the nucleophilic addition of the organometallic reagent to the C≡N triple bond, followed by hydrolysis of the resulting imine intermediate. masterorganicchemistry.com The choice of reagent allows for the introduction of a wide variety of alkyl, aryl, or alkynyl groups at the C4 position.

Table 1: Potential Nucleophilic Addition Reactions and Expected Products

| Reagent Type | General Formula | Intermediate | Final Product (after hydrolysis) |

|---|---|---|---|

| Grignard Reagent | R-MgX | Iminomagnesium halide | 4-Acyl-6-bromochromane |

| Organolithium | R-Li | Lithium imine salt | 4-Acyl-6-bromochromane |

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

The nitrile group in this compound can function as a dipolarophile in cycloaddition reactions, particularly in [3+2] dipolar cycloadditions. numberanalytics.com These reactions involve the combination of a 1,3-dipole with a π-system (the dipolarophile) to form a five-membered heterocyclic ring. tandfonline.comscielo.org.mx

A common example is the reaction with organic azides (R-N₃) to form tetrazoles. This reaction, often catalyzed by zinc or other Lewis acids, would convert the C4-nitrile into a 5-substituted tetrazolyl group attached to the chromane ring. Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry.

Another potential 1,3-dipole is a nitrile oxide (R-C≡N⁺-O⁻), which would react with the nitrile of this compound to yield an oxadiazole ring. The scope of [3+2] cycloadditions is broad, allowing for the synthesis of various five-membered heterocycles appended to the chromane core, depending on the choice of the 1,3-dipolar compound. chemrxiv.orgchemrxiv.org While these reactions are well-established for various nitriles, specific studies on this compound are not extensively documented, but the reactivity is predicted based on general principles. nih.gov

Reactivity of the Chromane Ring System in this compound

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene moiety of the chromane ring is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com The regiochemical outcome of such substitutions on this compound is governed by the directing effects of the existing substituents: the bromo group at C6 and the alicyclic ether oxygen (alkoxy group) at C1.

Bromo Group (C6): Halogens are deactivating yet ortho, para-directing substituents due to a combination of electron-withdrawing inductive effects and electron-donating resonance effects. uomustansiriyah.edu.iq

Alkoxy Group (C1): The oxygen atom of the pyran ring is a strongly activating, ortho, para-directing group due to its potent electron-donating resonance effect.

The positions ortho to the alkoxy group are C8 and the bridgehead C4a. The positions ortho and para to the bromo group are C5, C7, and C8 (para is occupied). The activating effect of the alkoxy group typically dominates over the deactivating effect of the bromine. Therefore, electrophilic attack is most likely to occur at the positions most activated by the alkoxy group, which are C8 and C5 (ortho and para to the ether oxygen, respectively, if viewed as an alkoxybenzene). The C7 position is meta to the activating alkoxy group and ortho to the deactivating bromo group, making it less favorable for substitution. masterorganicchemistry.com Consequently, substitution is predicted to occur preferentially at the C8 or C5 positions.

Functionalization of the Saturated Pyrano Ring (e.g., Oxidation, Halogenation)

The saturated pyran ring offers opportunities for functionalization, distinct from the aromatic portion. The C4 position, being adjacent to both the ether oxygen and the aromatic ring (a benzylic position), is activated. However, the presence of the geminal nitrile group complicates direct oxidation or halogenation at this site.

Oxidation of the chromane scaffold, often at benzylic positions, can lead to the formation of chromanones. rsc.orgrsc.org For instance, oxidation of a chromane without a C4-substituent could yield a chroman-4-one. Given the existing C4-carbonitrile, such an oxidation is not straightforward. However, other positions on the pyran ring, such as C2 or C3, could potentially be functionalized under specific conditions, although this is less common. A stepwise oxidative ring-contraction has been reported for related systems to form chroman derivatives. nih.gov

Radical halogenation could potentially occur at the C3 position, but selectivity can be an issue. More sophisticated methods, such as palladium-catalyzed C-H activation, have been used to functionalize the pyran ring in related heterocycles, offering a more controlled approach. acs.orgnih.gov

Ring-Opening and Rearrangement Reactions

The pyran ring of the chromane system is generally stable but can undergo ring-opening under certain conditions. In related chromone (B188151) systems, which contain a C4-carbonyl, nucleophilic attack at the C2 position can trigger a ring-opening/ring-closing (RORC) sequence to yield different heterocyclic structures. researchgate.nettubitak.gov.trnih.gov

Regioselective and Stereoselective Functionalization of this compound

Achieving regioselective and stereoselective functionalization is crucial for synthesizing specific, complex derivatives of this compound.

Regioselectivity: The functionalization of this molecule is inherently regioselective due to the distinct reactivity of its components. rsc.orgnih.gov

Nitrile (C4): Selectively targeted by organometallics and in cycloadditions.

Aromatic Ring: Electrophilic substitutions are directed primarily to the C5 and C8 positions due to the powerful directing effect of the C1 ether oxygen. nih.govkyoto-u.ac.jp

Bromo Group (C6): Can be selectively targeted in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds specifically at this position without affecting the rest of the molecule.

Stereoselectivity: The C4 position is a prochiral center. Nucleophilic addition to the C4-nitrile group creates a new stereocenter. inflibnet.ac.inslideshare.net

Diastereoselectivity: If the incoming nucleophile or the chromane itself contains a chiral center, the addition can be diastereoselective.

Enantioselectivity: Using chiral reagents, catalysts, or auxiliaries can induce enantioselectivity in the nucleophilic addition, leading to a predominance of one enantiomer over the other. organicchemistrytutor.commasterorganicchemistry.com For example, a chiral Lewis acid could coordinate to the nitrile nitrogen, shielding one face from nucleophilic attack and directing the incoming nucleophile to the opposite face. Such stereocontrolled reactions are essential for producing enantiomerically pure compounds for biological evaluation.

Catalytic Methodologies for Enhanced Reactivity and Selectivity in this compound Transformations

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The compound this compound presents a versatile platform for derivatization, featuring a reactive aryl bromide, a chromane core, and a nitrile group. The application of catalytic methodologies is paramount to achieving high reactivity and selectivity in the transformation of this molecule. Transition-metal catalysis, in particular, offers a powerful toolkit for the precise modification of the C6-bromo position, enabling the construction of new carbon-carbon and carbon-heteroatom bonds under mild and controlled conditions. This section explores the catalytic strategies that are highly applicable for the derivatization of this compound, with a focus on palladium, copper, and rhodium-based systems. The discussion draws upon established reactivity patterns observed in analogous substrates, such as substituted aryl bromides and chromane derivatives, to forecast the synthetic potential of this specific scaffold.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the preeminent method for the functionalization of aryl halides. The C(sp²)-Br bond at the 6-position of this compound is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions. The presence of the nitrile group is generally well-tolerated in these transformations, as demonstrated by numerous reports on substituted benzonitriles. ossila.comnih.govresearchgate.netchemrxiv.orgnih.govamazonaws.comchemrxiv.orgacs.orgresearchgate.netnih.govthieme-connect.deliverpool.ac.ukdicp.ac.cnnih.govrsc.orgthieme-connect.combeilstein-journals.orgnih.gov

Suzuki-Miyaura Coupling: This reaction is a highly versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide. For this compound, a Suzuki-Miyaura reaction would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C6-position. Studies on analogous substrates, such as 4-bromobenzonitrile, show that these reactions proceed in high yields using various palladium catalysts and ligands. acs.orgresearchgate.net The choice of ligand, such as bulky, electron-rich phosphines (e.g., RuPhos, XPhos), is often critical for achieving high efficiency, especially with less reactive coupling partners. acs.orgnih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Aryl Bromides The following table is based on data from reactions with analogous bromo-aryl nitrile substrates and is predictive for this compound.

| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Potassium Furan-2-yltrifluoroborate | Pd(OAc)₂ (6) | RuPhos (12) | Na₂CO₃ | Ethanol (B145695) | 85 | 94 | acs.org |

| Phenylboronic acid | Pd-bpydc-La (1) | - | K₂CO₃ | DMF/H₂O | 100 | 95 | researchgate.net |

| Potassium Thiophen-3-yltrifluoroborate | Pd(OAc)₂ (3) | RuPhos (6) | Na₂CO₃ | Ethanol | 85 | 96 | acs.org |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium/copper catalytic system. nih.govresearchgate.net This provides a direct route to 6-alkynyl-substituted chromane-4-carbonitriles, which are valuable precursors for further transformations. The reaction is known to be effective for activated aryl bromides like 4-bromobenzonitrile, often proceeding to high yields under relatively mild conditions. nih.govresearchgate.netresearchgate.net

Table 2: Exemplary Conditions for Sonogashira Coupling of Aryl Bromides The following table is based on data from reactions with analogous bromo-aryl nitrile substrates and is predictive for this compound.

| Alkyne Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylacetylene | NS-MCM-41-Pd (0.1) | CuI (0.2) | Et₃N | NMP | 90 | 98 | nih.gov |

| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | MeCN | 100 (MW) | 94 | researchgate.net |

| 1-Hexyne | PdCl₂(PPh₃)₂ (1) | CuI (2) | Et₃N | Toluene | 80 | 89 | beilstein-journals.org |

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, coupling aryl halides with a wide variety of primary and secondary amines. Applying this to this compound would generate a library of 6-amino-chromane derivatives, which are common motifs in bioactive molecules. The reaction's success often hinges on the use of specialized phosphine (B1218219) ligands (e.g., XPhos, BrettPhos) that facilitate the reductive elimination step. chemrxiv.orgnih.gov Electron-deficient aryl bromides, such as 4-bromobenzonitrile, are excellent substrates for this transformation. chemrxiv.orgamazonaws.comchemrxiv.org

Table 3: Exemplary Conditions for Buchwald-Hartwig Amination of Aryl Bromides The following table is based on data from reactions with analogous bromo-aryl nitrile substrates and is predictive for this compound.

| Amine Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Diphenylamine | XPhos Pd G1 (3) | - | NaOtBu | THF | RT (RAM) | >95 | chemrxiv.org |

| N-Acetyl-L-prolinamide | [Pd(cinnamyl)Cl]₂ (1.5) | DavePhos (6) | DBU | PhMe | 100 | 92 | chemrxiv.org |

| Phenoxazine | [Pd(allyl)Cl]₂ (1) | XPhos (4) | NaOtBu | Toluene | 100 | >99 | nih.gov |

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. This would allow the introduction of vinyl groups at the C6-position of the chromane scaffold. The reaction tolerates a wide range of functional groups, including nitriles. thieme-connect.deliverpool.ac.ukdicp.ac.cnrsc.org

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classic and cost-effective alternative to palladium-based methods for forming C-N, C-O, and C-S bonds. mdpi.comacs.org Modern advancements have led to the development of ligand-assisted copper catalysis that proceeds under much milder conditions than the traditional high-temperature protocols. These methods are highly suitable for coupling aryl bromides with a range of nucleophiles. The functional group tolerance is broad, and nitriles are well-accommodated, as demonstrated in the coupling of phenols with 1-bromo-4-cyanobenzene. escholarship.org

Table 4: Exemplary Conditions for Copper-Catalyzed C-O Coupling of Aryl Bromides The following table is based on data from reactions with analogous bromo-aryl nitrile substrates and is predictive for this compound.

| Nucleophile | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenol (B47542) | CuBr (0.05) | Oxalohydrazide L1 (0.1) | K₃PO₄ | Cyclohexane | 110 | 94 | escholarship.org |

Rhodium-Catalyzed Transformations

While palladium and copper catalysts are ideal for targeting the C-Br bond, rhodium catalysts are renowned for their ability to mediate C-H activation reactions. rsc.orgnih.govbeilstein-journals.org In the context of this compound, rhodium catalysis could potentially be employed for the functionalization of C-H bonds on the aromatic ring, such as at the C5 or C7 positions. However, such reactions typically require a directing group to achieve high regioselectivity. beilstein-journals.org The nitrile at C4 and the ether oxygen in the chromane ring are not typically strong directing groups for rhodium-catalyzed C-H activation under standard conditions. Therefore, in a competitive scenario, functionalization at the C-Br bond via palladium or copper catalysis would be overwhelmingly favored over rhodium-catalyzed C-H activation. The primary value of considering rhodium catalysis lies in the potential for sequential or orthogonal derivatization strategies, where the C-Br bond is functionalized first, followed by the introduction of a directing group to guide a subsequent C-H activation step.

Theoretical and Computational Investigations of 6 Bromochromane 4 Carbonitrile

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic structure of molecules. DFT methods are favored for their balance of computational cost and accuracy. ekb.eg Calculations for 6-Bromochromane-4-carbonitrile would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to ensure a reliable description of the molecule's geometry and electronic properties. ekb.egresearchgate.net

Key insights from DFT include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. researchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

DFT also allows for the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net For this compound, the electronegative nitrogen of the cyano group and the oxygen of the chromane (B1220400) ring would be expected to be regions of negative potential (red), while hydrogen atoms would be regions of positive potential (blue).

| Property | Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.85 eV | Relates to ionization potential; indicates electron-donating ability. |

| ELUMO | -1.20 eV | Relates to electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.65 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment (μ) | 4.50 Debye | Measures overall polarity of the molecule. |

Ab Initio Methods for Detailed Electronic Properties

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely on first principles without using experimental data for parametrization. researchgate.net These methods, such as Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled Cluster theory (e.g., CCSD(T)), offer higher accuracy than DFT for certain properties, particularly those involving electron correlation, albeit at a significantly greater computational cost. wayne.eduarxiv.org

These high-level calculations are used to obtain benchmark values for electronic properties like ionization potential, electron affinity, and excitation energies. aps.org For a molecule like this compound, ab initio methods could provide a more precise description of the effects of the bromine and cyano substituents on the electronic structure of the chromane scaffold.

| Property | DFT (B3LYP) Value | Ab Initio (CCSD(T)) Value |

|---|---|---|

| Vertical Ionization Potential | 6.92 eV | 7.15 eV |

| Vertical Electron Affinity | -1.15 eV | -0.98 eV |

| First Excitation Energy | 4.80 eV | 5.10 eV |

Conformational Analysis and Potential Energy Surface Mapping of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com The chromane ring in this compound is a six-membered dihydropyran ring, which is not planar and can adopt several conformations, similar to cyclohexane. DFT calculations on related chromane derivatives have been used to determine the most stable conformations in solution. researchgate.net

The most stable conformations are typically "half-chair" or "sofa" forms. For this compound, the key conformational question revolves around the orientation of the cyano group at the C4 position, which can be either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

A Potential Energy Surface (PES) can be mapped by systematically changing key dihedral angles and calculating the energy at each point. libretexts.orgumn.edu This allows for the identification of energy minima (stable conformers) and the energy barriers between them. Generally, bulky substituents on a six-membered ring prefer the equatorial position to minimize steric hindrance (unfavorable interactions with other atoms).

| Conformer | Dihedral Angle (O1-C2-C3-C4) | Cyano Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| Half-Chair 1 (eq) | ~ -55° | Equatorial | 0.00 (Most Stable) |

| Half-Chair 2 (ax) | ~ -55° | Axial | +1.85 |

| Sofa | ~ 0° | - | +5.50 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions on a timescale from picoseconds to microseconds. nih.govnih.gov

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a solvent (e.g., water) and allowing the system to evolve under defined temperature and pressure conditions. mdpi.com The interactions between atoms are described by a set of parameters known as a force field.

Analysis of the MD trajectory can reveal:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD), one can assess if the molecule maintains its initial conformation or explores other shapes.

Molecular Flexibility: The root-mean-square fluctuation (RMSF) of each atom indicates which parts of the molecule are more rigid or flexible. mdpi.com

Solvent Interactions: The simulation can show how solvent molecules arrange around the solute and the nature of their interactions (e.g., hydrogen bonding).

| Parameter | Value/Description |

|---|---|

| Force Field | CHARMM36 / AMBER |

| Solvent Model | TIP3P Water |

| System Size | ~10,000 atoms (1 molecule + solvent) |

| Temperature | 300 K (controlled by Langevin dynamics) |

| Pressure | 1 atm (controlled by a barostat) |

| Simulation Time | 100 - 500 nanoseconds |

Computational Elucidation of Reaction Mechanisms for this compound Transformations

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. rsc.org It allows for the characterization of transient species like transition states, which are often difficult or impossible to observe experimentally. The nitrile group and the bromo-aromatic moiety of this compound are both reactive sites. For instance, nitriles can undergo hydrolysis to form carboxylic acids or reduction to form amines. chemistrysteps.comlibretexts.orglibretexts.org

Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis

A chemical reaction can be visualized as a path on a potential energy surface connecting reactants to products. libretexts.org The highest point along the lowest-energy path is the transition state (TS), which represents the energy barrier that must be overcome for the reaction to occur.

Computationally, a transition state is identified as a first-order saddle point on the PES—a structure that is an energy minimum in all directions except one, along which it is an energy maximum. A key confirmation of a true TS is a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once a candidate TS structure is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This involves tracing the path downhill from the TS on the PES in both forward and reverse directions. A successful IRC calculation confirms that the identified TS correctly connects the desired reactants and products.

For a hypothetical acid-catalyzed hydrolysis of the nitrile group in this compound, computational methods could be used to calculate the energy barriers for key steps, such as the initial nucleophilic attack of water on the protonated nitrile. libretexts.org

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H3O+ | 0.0 |

| Transition State (TS1) | Nucleophilic attack of H2O on protonated nitrile | +18.5 (Activation Energy) |

| Intermediate | Imidic acid intermediate | -5.2 |

Energy Barrier and Rate Constant Calculations

To understand the chemical reactivity and stability of this compound, computational methods are employed to calculate energy barriers and rate constants for potential reactions. These theoretical investigations provide insights into the kinetics and feasibility of its chemical transformations.

A primary computational tool for these calculations is Density Functional Theory (DFT). By utilizing various functionals and basis sets, such as B3LYP with a 6-311++G(d,p) basis set, researchers can model the potential energy surface of a reaction. This mapping allows for the identification of transition state structures, which are the points of maximum energy along the reaction pathway. The energy difference between the initial reactant and the transition state is known as the activation energy (Ea).

For instance, in a hypothetical reaction involving this compound, different computational methods would yield slightly different activation energies, as illustrated in the table below.

Table 1: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound This data is representative of typical computational chemistry results and is for illustrative purposes.

| Computational Method | Basis Set | Activation Energy (Ea) in kcal/mol |

|---|---|---|

| B3LYP | 6-31G(d) | 38.5 |

| M06-2X | 6-311+G(d,p) | 36.2 |

Once the activation energy is determined, the rate constant (k) of the reaction can be estimated. According to transition state theory (TST), the rate constant is exponentially dependent on the free energy barrier. nih.gov The Arrhenius equation is a fundamental formula used for this calculation. More advanced approaches, such as those using a Master Equation model, can also be employed for a more comprehensive evaluation of pressure and temperature-dependent rate constants. arxiv.org

The general form of a rate law is expressed as: Rate = k[A]^m[B]^n, where 'k' is the rate constant, and 'm' and 'n' are the orders of the reaction with respect to reactants A and B. youtube.com The rate constant is specific to each chemical reaction. youtube.comyoutube.com

In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound